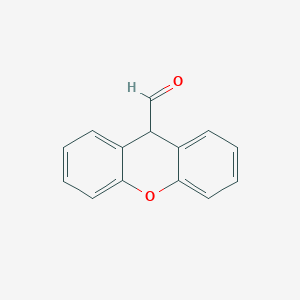

Xanthene-9-carbaldehyde

Overview

Description

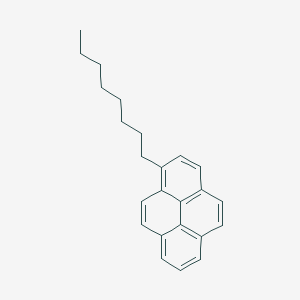

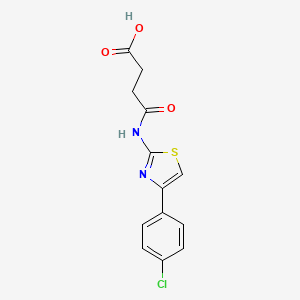

Xanthene-9-carbaldehyde is a heterocyclic compound with the chemical formula C₁₄H₁₀O₂ . It belongs to the xanthone class, characterized by a dibenzo-γ-pyrone framework. The parent xanthone structure consists of a yellow-colored core nucleus, and its derivatives exhibit a wide range of biological activities .

Synthesis Analysis

Classical and Modified Methods

The first successful synthesis of xanthones was reported by Michael and Kostanecki using a mixture of polyphenol and different salicylic acids heated with acetic anhydride. Later, the use of zinc chloride/phosphoryl chloride was found to produce xanthones more efficiently. Recently, Liu et al. synthesized xanthones via this classical method using microwave heating .

Additionally, a new method involves the addition of carbanions to xanthene-9-carbaldehyde, leading to the formation of xanthone derivatives .

Chemical Reactions Analysis

Scientific Research Applications

Synthesis and Chemical Properties

- Xanthene-9-carbaldehyde is used in the synthesis of 9-(α-Hydroxyalkyl)xanthenes and 10-Substituted Dibenz[b,f]oxepins. This synthesis process involves the addition of 9-lithioxanthene to functionalized acetaldehydes or the addition of carbanions to xanthene-9-carbaldehyde (Storz, Vangrevelinghe, & Dittmar, 2005).

- In medicinal chemistry, xanthenes, including xanthene-9-carbaldehyde, are notable for their structural relationship to xanthones and diverse biological applications. Synthetic methodologies for xanthenes are explored, with xanthene-9-carbaldehyde serving as a key compound (Maia, Resende, Durães, Pinto, & Sousa, 2020).

Pharmaceutical and Biological Applications

- Xanthenes, including derivatives of xanthene-9-carbaldehyde, have broad pharmaceutical and industrial applications. They are known for various activities like anti-bacterial, anti-inflammatory, anti-viral, and anticancer properties. They also find use in fields like dyes, pH-sensitive fluorescent materials, photodynamic therapy, laser technology, and peptide synthesis (Keshavarz, Abdoli-Senejani, Hojati, & Moosavifar, 2017).

Catalysts and Synthesis Methods

- Novel and efficient methods have been developed for the synthesis of xanthene derivatives using xanthene-9-carbaldehyde. These methods involve solvent-free conditions and use heterogeneous catalysts like iron oxide nanoparticles (Thirumalai & Gajalakshmi, 2020).

- Xanthene derivatives synthesized from xanthene-9-carbaldehyde are being studied for their UV-Visible absorption properties, which is significant in the development of new materials with specific optical characteristics (Yempala, Sridhar, & Kantevari, 2015).

Environmental Impact

- Xanthene-9-carbaldehyde and its derivatives are being investigated for their potential environmental impact. For example, xanthen-9-one, a related compound, has been detected in marine waters, suggesting its use as a tracer for anthropogenic contamination (Bester & Theobald, 2000).

Mechanism of Action

Xanthene-9-carbaldehyde and its derivatives exhibit various pharmacological activities, including antioxidant , anti-inflammatory , antimicrobial , and anti-cytotoxic responses. Their mechanisms of action involve interactions with specific cellular targets, modulation of enzymatic pathways, and regulation of gene expression .

properties

IUPAC Name |

9H-xanthene-9-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-9,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTBVSIWYXRQED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473516 | |

| Record name | XANTHENE-9-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Xanthene-9-carbaldehyde | |

CAS RN |

72240-47-2 | |

| Record name | XANTHENE-9-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3056474.png)